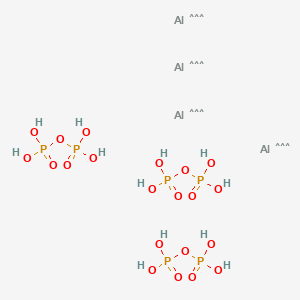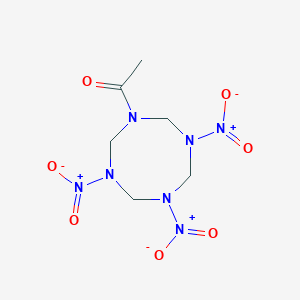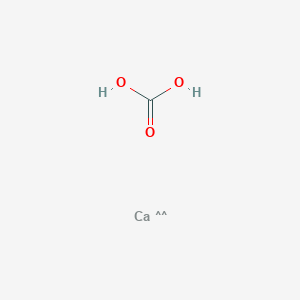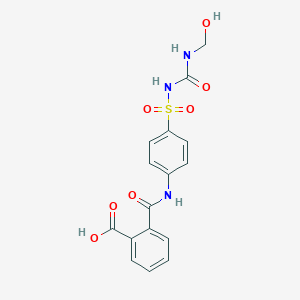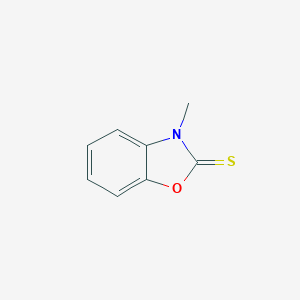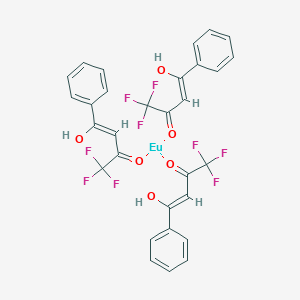
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a complex compound that combines the unique properties of europium, a rare earth metal, with a fluorinated organic ligand. Europium is known for its luminescent properties, making it valuable in various applications, including lighting, displays, and biological imaging. The organic ligand, (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, contributes to the stability and reactivity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one typically involves the coordination of europium ions with the organic ligand. One common method is the reaction of europium salts, such as europium chloride or europium nitrate, with the ligand in an appropriate solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of europium complexes often involves large-scale coordination reactions in batch reactors. The process includes the dissolution of europium salts in a solvent, followed by the addition of the organic ligand. The mixture is heated to promote the reaction, and the product is isolated through filtration and drying. Quality control measures, such as spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ion can exist in multiple oxidation states, primarily +2 and +3.
Substitution: The organic ligand can participate in substitution reactions, where functional groups on the ligand are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium oxides, while substitution reactions can produce various functionalized derivatives of the original ligand .
Aplicaciones Científicas De Investigación
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for potential use in medical diagnostics and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including luminescent coatings and sensors.
Mecanismo De Acción
The mechanism of action of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one involves the interaction of the europium ion with its molecular targets. The luminescent properties arise from the electronic transitions within the europium ion, which are influenced by the surrounding ligand environment. The ligand stabilizes the europium ion and enhances its luminescence through energy transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Europium(III) chloride: Another europium complex with different ligands, used in similar applications but with varying properties.
Europium(III) nitrate: Similar in structure but with nitrate ligands, used in luminescent materials and imaging.
Uniqueness
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which enhances its stability and luminescent properties compared to other europium complexes. The specific ligand structure also allows for tailored reactivity and applications in various fields .
Propiedades
Número CAS |
14552-19-3 |
|---|---|
Fórmula molecular |
C30H21EuF9O6 |
Peso molecular |
800.4 g/mol |
Nombre IUPAC |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |
Clave InChI |
HBBKOCFKEFXHET-WRAAWFJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Sinónimos |
Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


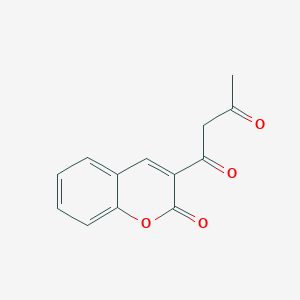
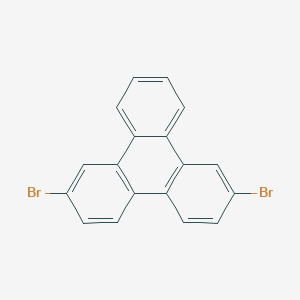
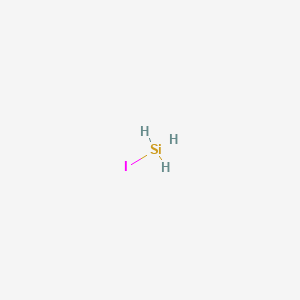

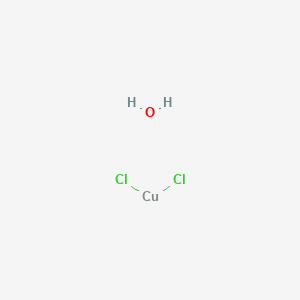
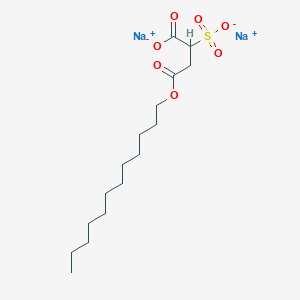
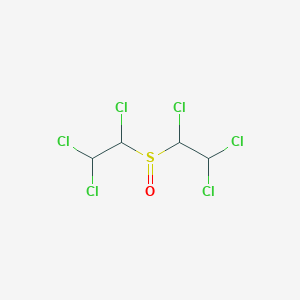
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)
